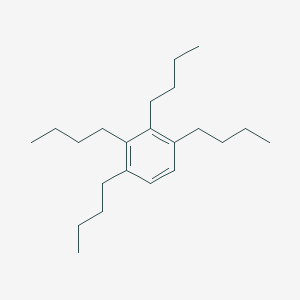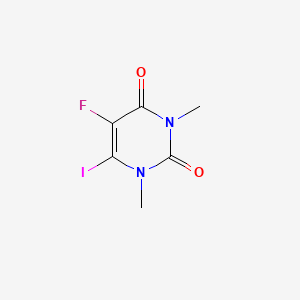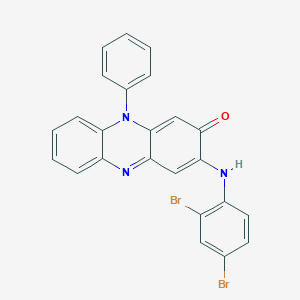
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is a complex organic compound that features a phenazinone core substituted with a 2,4-dibromoanilino group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-dibromoaniline, which is then reacted with appropriate phenazinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or R-SH in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted phenazinones.
Aplicaciones Científicas De Investigación
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The pathways involved often include oxidative stress and apoptosis, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromoaniline: A simpler analog with similar bromine substitutions but lacking the phenazinone core.
10-Phenylphenazin-2(10H)-one: Lacks the 2,4-dibromoanilino group but shares the phenazinone structure.
Uniqueness
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the 2,4-dibromoanilino group and the phenazinone core makes it a versatile compound for various applications.
Propiedades
Número CAS |
103569-41-1 |
|---|---|
Fórmula molecular |
C24H15Br2N3O |
Peso molecular |
521.2 g/mol |
Nombre IUPAC |
3-(2,4-dibromoanilino)-10-phenylphenazin-2-one |
InChI |
InChI=1S/C24H15Br2N3O/c25-15-10-11-18(17(26)12-15)27-21-13-20-23(14-24(21)30)29(16-6-2-1-3-7-16)22-9-5-4-8-19(22)28-20/h1-14,27H |
Clave InChI |
GDJOEKYVDPBFJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=CC(=O)C(=C4)NC5=C(C=C(C=C5)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
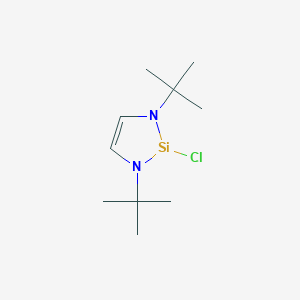
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
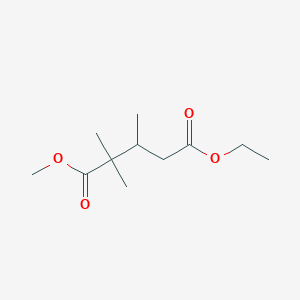

![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)

![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
